

Application Notes and Protocols for FTIR Analysis of Reactive Yellow 185

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Compound of Interest

Compound Name: Reactive yellow 185

Cat. No.: B1168554

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 185 is a synthetic azo dye belonging to the reactive class of dyes.[1] These dyes form covalent bonds with the substrate they are applied to, typically cellulosic fibers, resulting in excellent wash fastness.[2][3] The chemical structure of **Reactive Yellow 185** contains several functional groups, including an azo group (-N=N-), sulfonic acid groups (-SO₃H), a vinyl sulfone group (-SO₂CH=CH₂) as a reactive moiety (often present as a precursor), a triazine ring, and aromatic structures.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed protocol for the FTIR analysis of **Reactive Yellow 185**, outlining sample preparation, instrument parameters, and the interpretation of the resulting spectrum.

Chemical Structure of Reactive Yellow 185

- Molecular Formula: C₂₇H₂₄ClK₃N₈O₁₅S₄[1]
- Molecular Weight: 981.53 g/mol [1]
- CAS Number: 111211-44-0[1]

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the vibrations of atoms within a molecule. When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrometer collects an interferogram of the sample, which is then converted into a spectrum using a mathematical Fourier transform. The resulting spectrum plots absorbance or transmittance against wavenumber (cm^{-1}), where peaks correspond to specific functional groups.

Experimental Protocols

I. Sample Preparation

The choice of sample preparation method depends on the physical state of the **Reactive Yellow 185** sample (e.g., powder, solution). For solid dye powder, the following methods are recommended:

A. Potassium Bromide (KBr) Pellet Method

This is a common method for preparing solid samples for transmission FTIR.

- **Grinding:** Dry a small amount of high-purity potassium bromide (KBr) in an oven to remove any moisture. In an agate mortar and pestle, grind approximately 1-2 mg of the **Reactive Yellow 185** sample until it is a fine, uniform powder.
- **Mixing:** Add about 100-200 mg of the dried KBr to the mortar and gently mix it with the ground dye sample.
- **Pelletizing:** Transfer the mixture to a pellet press die. Apply pressure to form a thin, transparent, or translucent pellet.
- **Analysis:** Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

B. Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

- **Crystal Cleaning:** Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the clean, empty crystal.

- Sample Application: Place a small amount of the **Reactive Yellow 185** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Analysis: Collect the FTIR spectrum.

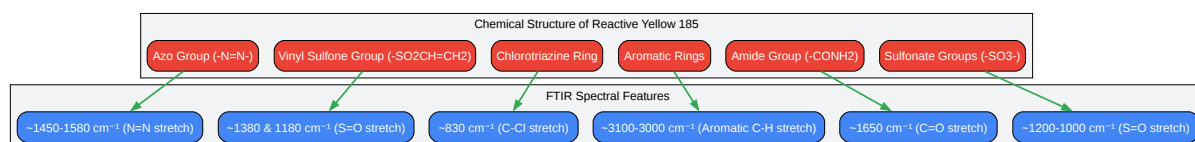
II. Instrumentation and Data Acquisition

A. Instrument: A benchtop FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is required.

B. Instrument Parameters:

Parameter	Setting
Spectral Range	4000 - 400 cm^{-1}
Resolution	4 cm^{-1}
Number of Scans	16-32 (signal-averaged)
Apodization	Happ-Genzel
Mode	Transmittance or Absorbance

C. Data Acquisition Workflow:



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